molecular formula C19H17N3OS B7744165 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one

Cat. No.: B7744165
M. Wt: 335.4 g/mol
InChI Key: RUBDYCGLZMVCAS-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a unique structure combining a benzothiazole moiety with a pyrrolone ring

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-11-7-12(2)9-13(8-11)22-10-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-9H,10,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBDYCGLZMVCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, followed by the formation of the pyrrolone ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one
  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-2H-pyrrol-3-one

Uniqueness

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-2H-pyrrol-3-one is unique due to the presence of both benzothiazole and pyrrolone moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

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